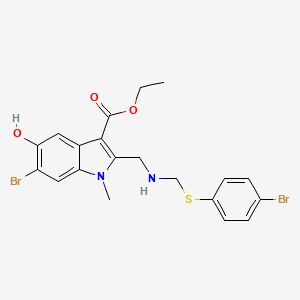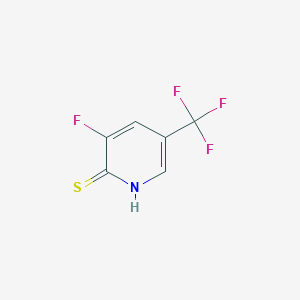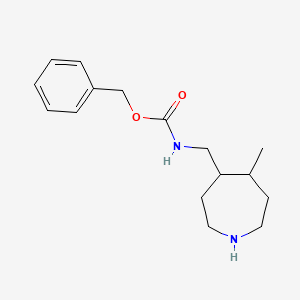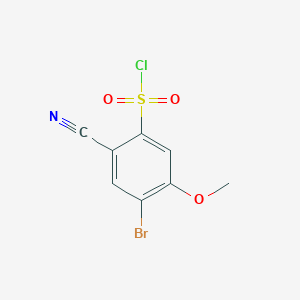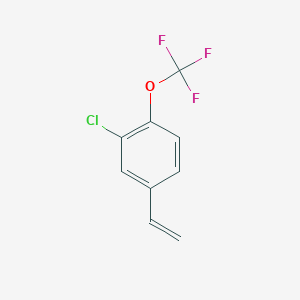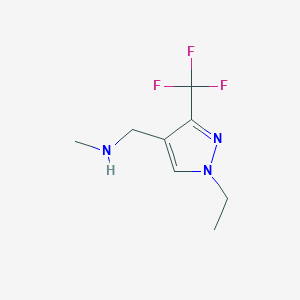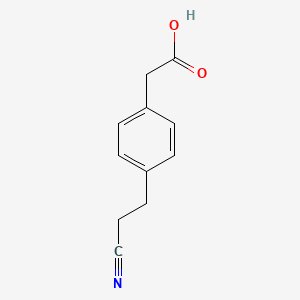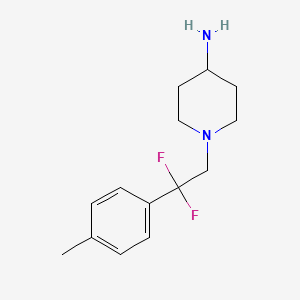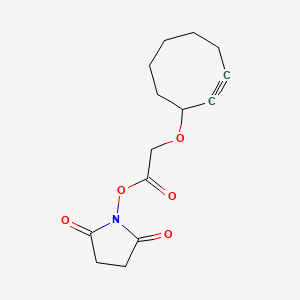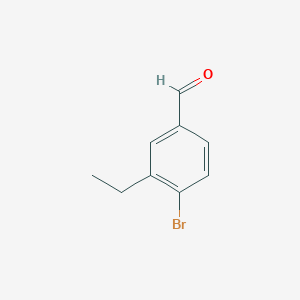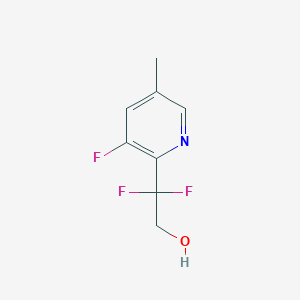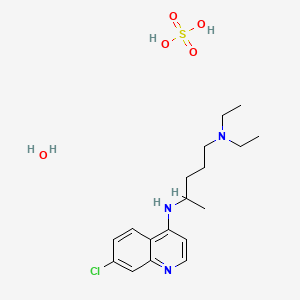
氯喹硫酸盐一水合物
描述
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, a series of fourteen (E)-methyl 2- (7-chloroquinolin-4-ylthio)-3- (4-hydroxyphenyl) acrylate (2-15) were prepared by using a one-step synthesis from a precursor previously described as a potential antimalarial and antitumor agent .科学研究应用
氯喹硫酸盐一水合物:科学研究应用的全面分析
抗疟疾治疗: 氯喹硫酸盐一水合物传统上用于预防或治疗由蚊虫叮咬引起的疟疾。 它属于一类称为抗疟药的药物,一直是疟疾治疗方案中的主要药物 .
癌症治疗: 该化合物已被重新用于治疗癌症,因为它能 pH 依赖性地抑制内体、溶酶体和反式高尔基网络的功能和信号传导,以及免疫调节作用、自噬抑制和受体结合干扰 .
病毒性疾病管理: 氯喹改变内体 pH 的能力使其成为治疗多种病毒性疾病的候选药物。 它通过抑制自噬来干扰病毒的进入和复制,并可能影响免疫应答的调节 .
COVID-19 的药理学考虑: 氯喹及其类似物具有独特的药代动力学特征,可诱发严重副作用。 在对 COVID-19 患者给药时,药理学考虑对于避免潜在副作用至关重要 .
神经系统疾病研究: 氯喹目前和未来的潜在应用正在神经系统疾病领域进行探索。 正在进行研究以了解其在该领域的疗效和安全性 .
安全和危害
未来方向
作用机制
Target of Action
Chloroquine Sulfate Monohydrate primarily targets the heme polymerase in malarial trophozoites . It also interacts with the angiotensin-converting enzyme 2 (ACE2) receptor, which is the attachment receptor of the SARS-CoV-2 virus .
Mode of Action
Chloroquine Sulfate Monohydrate is known to inhibit DNA and RNA polymerase, interfering with the metabolism and hemoglobin utilization by parasites . It also inhibits prostaglandin effects . Chloroquine concentrates within parasite acid vesicles and raises internal pH, resulting in inhibition of parasite growth . It may involve aggregates of ferriprotoporphyrin IX acting as chloroquine receptors causing membrane damage . It may also interfere with nucleoprotein synthesis .
Biochemical Pathways
Chloroquine Sulfate Monohydrate interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . These processes interact with the production of cytokines and help to modulate co-stimulatory molecules .
Pharmacokinetics
Chloroquine Sulfate Monohydrate is a weak base that is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days . Slow release from sequestered stores of the drugs means that after discontinuation, they continue to be released into the plasma for years .
Result of Action
The molecular and cellular effects of Chloroquine Sulfate Monohydrate’s action include disruption of glycolysis and energy metabolism of malarial parasites through direct binding with some of the key enzymes . This is a new mechanism that is different from its well-known inhibitory effect of hemozoin formation .
Action Environment
Environmental factors such as pH can influence the action of Chloroquine Sulfate Monohydrate. As a weak base, it accumulates in acidic compartments such as lysosomes and inflamed (acidic) tissues . This property might explain the clinical efficacy and well-known adverse effects (such as retinopathy) of these drugs .
属性
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.H2O4S.H2O/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPMECJTEQRJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6823-83-2 | |
| Record name | Chloroquine sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006823832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROQUINE SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY8ZAE6NTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



